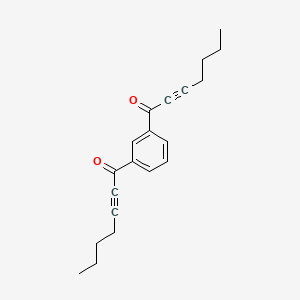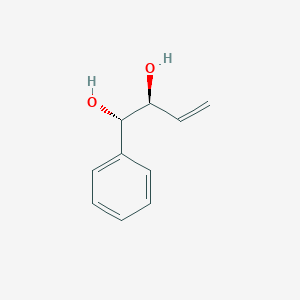
3-Butene-1,2-diol, 1-phenyl-, (1S,2S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butene-1,2-diol, 1-phenyl-, (1S,2S)- is a chiral organic compound with the molecular formula C10H12O2. This compound is characterized by the presence of a phenyl group attached to the first carbon and hydroxyl groups on the first and second carbons of a butene chain. The (1S,2S) configuration indicates the specific stereochemistry of the molecule, which is important for its reactivity and interactions in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butene-1,2-diol, 1-phenyl-, (1S,2S)- can be achieved through several methods. One common approach involves the asymmetric dihydroxylation of 1-phenyl-1,3-butadiene using a chiral catalyst. This reaction typically employs osmium tetroxide (OsO4) as the oxidizing agent in the presence of a chiral ligand to ensure the desired stereochemistry. The reaction conditions often include a solvent such as tert-butyl alcohol and a co-oxidant like N-methylmorpholine N-oxide (NMO) to facilitate the dihydroxylation process.
Industrial Production Methods
Industrial production of 3-Butene-1,2-diol, 1-phenyl-, (1S,2S)- may involve continuous flow processes to enhance efficiency and yield. For example, a biobased continuous flow strategy can be employed, where erythritol undergoes deoxydehydration (DODH) to produce 3-butene-1,2-diol, which is then further functionalized to introduce the phenyl group and achieve the desired stereochemistry .
化学反応の分析
Types of Reactions
3-Butene-1,2-diol, 1-phenyl-, (1S,2S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bond can be reduced to yield saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine can be used to convert hydroxyl groups into tosylates, which can then undergo nucleophilic substitution.
Major Products
Oxidation: Formation of phenylbutane-1,2-dione.
Reduction: Formation of 1-phenylbutane-1,2-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Butene-1,2-diol, 1-phenyl-, (1S,2S)- has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 3-Butene-1,2-diol, 1-phenyl-, (1S,2S)- involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as inflammation and cell proliferation .
類似化合物との比較
Similar Compounds
3-Butene-1,2-diol: Lacks the phenyl group, resulting in different reactivity and applications.
1-Phenyl-1,2-ethanediol: Similar structure but lacks the double bond, affecting its chemical behavior.
1-Phenyl-1,3-butadiene: Precursor in the synthesis but lacks hydroxyl groups.
Uniqueness
3-Butene-1,2-diol, 1-phenyl-, (1S,2S)- is unique due to its specific stereochemistry and the presence of both a phenyl group and hydroxyl groups. This combination imparts distinct reactivity and interactions, making it valuable in asymmetric synthesis and as a chiral building block in various applications .
特性
CAS番号 |
202589-95-5 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC名 |
(1S,2S)-1-phenylbut-3-ene-1,2-diol |
InChI |
InChI=1S/C10H12O2/c1-2-9(11)10(12)8-6-4-3-5-7-8/h2-7,9-12H,1H2/t9-,10-/m0/s1 |
InChIキー |
WIVMOHUVHFHFLN-UWVGGRQHSA-N |
異性体SMILES |
C=C[C@@H]([C@H](C1=CC=CC=C1)O)O |
正規SMILES |
C=CC(C(C1=CC=CC=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3,6-dioxo-, 1,1-dimethylethyl ester](/img/structure/B12574017.png)
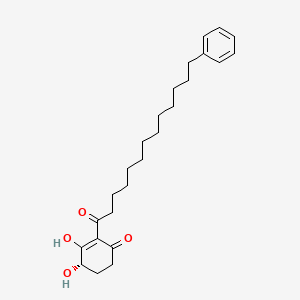
![4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde](/img/structure/B12574043.png)
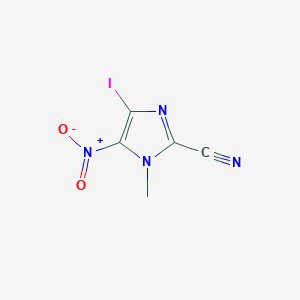

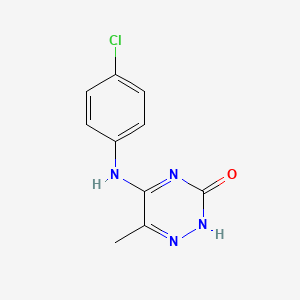
![5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine](/img/structure/B12574055.png)
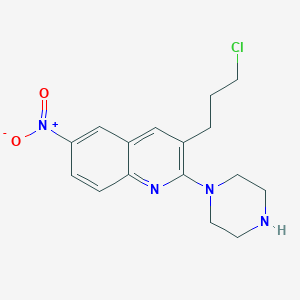

![N,N-Diethyl-2-[4-(2,4,4-trimethylpentan-2-yl)phenyl]acetamide](/img/structure/B12574074.png)

